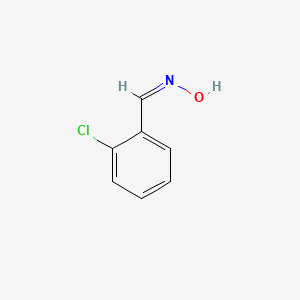
o-Chlorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Chlorobenzaldehyde oxime: is an organic compound derived from o-chlorobenzaldehyde. It is characterized by the presence of a hydroxylamine group attached to the carbon-nitrogen double bond of the benzaldehyde structure. This compound is known for its applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: o-Chlorobenzaldehyde oxime can be synthesized by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an alcoholic solution, often using ethanol or methanol as the solvent. The reaction is facilitated by the presence of a base, such as pyridine, which helps in neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. For instance, grinding o-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of bismuth oxide (Bi2O3) has been shown to yield the oxime efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: o-Chlorobenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various alkyl halides or sulfonates can be used for substitution reactions.
Major Products:
Oxidation: Nitriles and nitro compounds.
Reduction: Amines.
Substitution: Alkylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
o-Chlorobenzaldehyde oxime has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Oxime derivatives are known for their potential use as antidotes for organophosphate poisoning.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of o-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions, making it a useful ligand in coordination chemistry. Additionally, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for nerve agent poisoning .
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzaldehyde: A chlorinated derivative of benzaldehyde used in the production of CS gas.
4-Chlorobenzaldehyde: Another chlorinated benzaldehyde with similar reactivity but different positional isomerism.
2,6-Dichlorobenzaldehyde: A dichlorinated benzaldehyde with enhanced reactivity due to the presence of two chlorine atoms.
Uniqueness: o-Chlorobenzaldehyde oxime is unique due to its specific position of the chlorine atom and the presence of the oxime group, which imparts distinct reactivity and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
3717-27-9 |
|---|---|
Molekularformel |
C7H6ClNO |
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
InChI-Schlüssel |
FZIVKDWRLLMSEJ-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N\O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

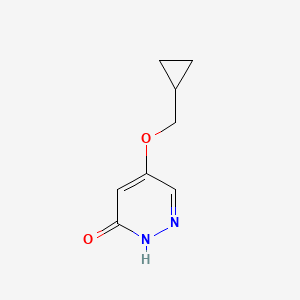
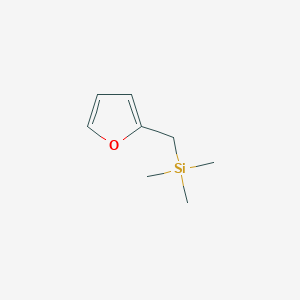
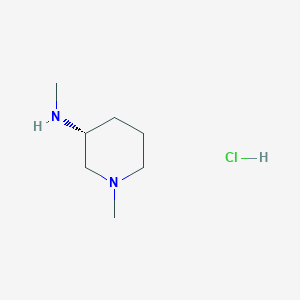
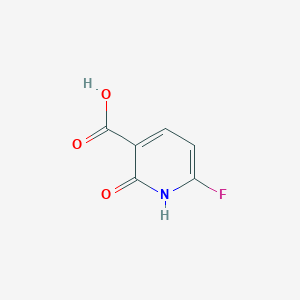
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
